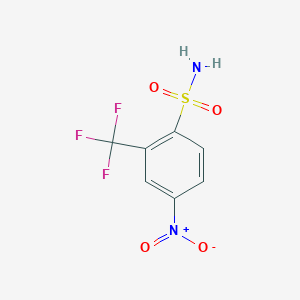

4-Nitro-2-(trifluoromethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitro-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5F3N2O4S and its molecular weight is 270.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid-Phase Synthesis

- Polymer-supported benzenesulfonamides derived from 2/4-nitrobenzenesulfonyl chloride have been utilized as intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

Synthesis of Complex Molecules

- Efficient synthesis methods using 4-nitro-2-(trifluoromethyl)aniline as a starting material have been developed for complex molecules like Penoxsulam, demonstrating improvements in yield, reaction time, and purification methods (Wu et al., 2013).

Inhibitor Synthesis

- Synthesis and evaluation of benzenesulfonamides as inhibitors of enzymes, like kynurenine 3-hydroxylase, have been explored. Compounds derived from 4-nitro-2-(trifluoromethyl)benzenesulfonamide showed significant in vitro inhibition (Röver et al., 1997).

Transition Metal Complexes

- The coordination chemistry of 4-nitro-N-(quinolin-8-yl)benzenesulfonamide has been expanded to synthesize various transition metal complexes. This research has implications for understanding electronic properties and redox activities of these ligands (Gole et al., 2021).

Anticancer Drug Synthesis

- Key intermediates derived from this compound have been used in the synthesis of ABT-263, a novel inhibitor of Bcl-2 proteins, indicating potential in anticancer drug development (Wang et al., 2008).

Carbonic Anhydrase Inhibition

- Novel benzenesulfonamides, including derivatives of this compound, have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase, a significant target for pharmaceutical intervention (Gul et al., 2016).

Cocrystal Architecture

- Cocrystals involving benzenesulfonamide derivatives, including 4-nitrobenzenesulfonamide, have been studied for their unique hydrogen-bonding properties and potential applications in materials science (Wzgarda-Raj et al., 2022).

Bioreductive Sulfonamides

- Research into 2-substituted-5-nitro-benzenesulfonamides has led to the development of bioreductive inhibitors targeting tumor-associated carbonic anhydrase isoforms, providing insights into novel anticancer strategies (D'Ambrosio et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, “4-Nitro-2-(trifluoromethyl)benzoic acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4S/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)17(11,15)16/h1-3H,(H2,11,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKIWRHGCSRWPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2525244.png)

![N-(4-ethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2525245.png)

![[(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methyl]amine](/img/structure/B2525249.png)

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)